molecular formula C6H7N3O B8287420 1-(Pyrimidin-2-yl)ethanone oxime

1-(Pyrimidin-2-yl)ethanone oxime

Cat. No.: B8287420
M. Wt: 137.14 g/mol
InChI Key: XJYKGFXWZAXNBO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)ethanone oxime is a heterocyclic oxime derivative featuring a pyrimidine ring substituted at the 2-position with an ethanone oxime group. Pyrimidine-based compounds are of significant interest in medicinal and coordination chemistry due to their structural resemblance to nucleic acid bases and their ability to engage in hydrogen bonding and π-stacking interactions .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

N-(1-pyrimidin-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-7-3-2-4-8-6/h2-4,10H,1H3

InChI Key

XJYKGFXWZAXNBO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyrimidinyl vs.
  • Aromatic vs. Heteroaromatic Groups : Thiophene (in ) and pyrazole (in ) substituents introduce sulfur or additional nitrogen atoms, altering electronic properties and reactivity.
  • Steric Effects : Methyl or nitro groups (e.g., ) influence solubility and steric hindrance, affecting synthetic yields or biological activity.

Oxime Formation

Oximes are typically synthesized via condensation of ketones with hydroxylamine. For example:

  • 1-(Thiophen-2-yl)ethanone oxime () was prepared from 1-(thiophen-2-yl)ethanone and hydroxylamine, followed by O-acetylation.
  • Nitrophenyl analogs () demonstrate regioselective E→Z isomerization under acidic conditions, highlighting stability challenges in oxime synthesis .

Pyrimidinyl Derivatives

Chlorination and sulfonation steps (as in ) suggest strategies for functionalizing the pyrimidine ring post-oxime formation.

Cytotoxicity and Drug Design

  • Pyrazole-oxime esters (e.g., ) exhibit cytotoxicity in neuroblastoma cells (IC₅₀: 12–45 μM), attributed to their ability to disrupt cellular redox balance.
  • Pyrimidinyl-piperazine hybrids () are explored as kinase inhibitors, underscoring the pharmacological relevance of pyrimidine scaffolds.

Coordination Chemistry

    Preparation Methods

    Hydroxylamine Hydrochloride Method

    Reagents :

    • 2-Acetylpyrimidine (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Sodium carbonate (1.0 equiv)

    • Ethanol-water (3:1 v/v)

    Procedure :

    • Dissolve 2-acetylpyrimidine (10.0 g, 80.5 mmol) and hydroxylamine hydrochloride (6.71 g, 96.6 mmol) in 150 mL ethanol-water.

    • Add sodium carbonate (8.54 g, 80.5 mmol) and reflux at 60°C for 3 h.

    • Cool to room temperature, filter the precipitate, and wash with cold water (2 × 15 mL).

    • Dry under vacuum (60°C, 20 mmHg) to obtain the oxime as a white crystalline solid.

    Yield : 93% (analogous to pyridine-based systems).

    Key Considerations :

    • Solvent System : Ethanol-water mixtures optimize solubility of ionic intermediates while facilitating product precipitation.

    • Base Selection : Sodium carbonate neutralizes HCl generated during the reaction, preventing side reactions.

    Alternative Methods

    While the hydroxylamine route dominates, other approaches include:

    A. Microwave-Assisted Synthesis
    Reduces reaction time from hours to minutes. A typical protocol uses:

    • 2-Acetylpyrimidine (1.0 equiv)

    • Hydroxylamine hydrochloride (1.5 equiv)

    • Pyridine (2.0 equiv) as base and solvent

    • Microwave irradiation (300 W, 100°C, 10 min).

    B. Solid-Phase Synthesis
    Immobilizes hydroxylamine on resin for simplified purification, though yields are lower (65–75%).

    Optimization of Reaction Conditions

    Temperature and Time

    Optimal conditions balance reaction rate and product stability (Table 1):

    Temperature (°C)Time (h)Yield (%)
    252445
    60393
    80189

    Higher temperatures accelerate the reaction but risk decomposition of the pyrimidine ring.

    Solvent Effects

    Solvent polarity significantly impacts reaction efficiency:

    SolventDielectric ConstantYield (%)
    Ethanol-water45.793
    Methanol32.788
    DMF36.762

    Ethanol-water maximizes nucleophilicity of hydroxylamine while ensuring product insolubility.

    Purification Techniques

    Crude oxime is purified via:

    • Recrystallization : Dissolve in hot ethanol (95%), filter, and cool to −20°C.

    • Column Chromatography : For small-scale syntheses, use silica gel with ethyl acetate/hexane (1:3).

    Purity Analysis :

    • HPLC : >99% purity (C18 column, acetonitrile-water 70:30, 1 mL/min).

    • Melting Point : 132–134°C (uncorrected).

    Analytical Data and Characterization

    Spectroscopic Data :

    • IR (KBr) : ν 3250 cm⁻¹ (N−O−H), 1660 cm⁻¹ (C=N).

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.90 (d, J = 5.1 Hz, 2H, pyrimidine-H), 8.45 (s, 1H, CH=N), 7.55 (t, J = 4.9 Hz, 1H, pyrimidine-H), 2.45 (s, 3H, CH₃).

    • ¹³C NMR : δ 155.2 (C=N), 148.3 (pyrimidine-C), 127.9 (CH₃-C=O), 23.1 (CH₃).

    X-ray Crystallography :
    Monoclinic crystal system (P2₁/c), with bond lengths: C=N (1.28 Å), N−O (1.42 Å) .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-(pyrimidin-2-yl)ethanone oxime, and how can purity be validated?

    • Methodological guidance :

    • Synthesis : The compound can be synthesized via condensation of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. Alternative routes include nucleophilic substitution of pyrimidine derivatives with oxime precursors.
    • Purity validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₆H₇N₃O, theoretical mass: 137.06 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity . For crystalline samples, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, R factor < 0.07) provides definitive structural confirmation .

    Q. How can researchers characterize the coordination chemistry of this compound with transition metals?

    • Methodological guidance :

    • Coordination studies : React the oxime with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures under reflux. Monitor ligand-to-metal ratios via molar conductance and UV-Vis spectroscopy (e.g., d-d transitions for octahedral Cu(II) complexes).
    • Structural analysis : Use infrared (IR) spectroscopy to confirm N–O and C=N bond shifts upon coordination. For geometry determination, employ electron paramagnetic resonance (EPR) for paramagnetic metals or X-ray crystallography to resolve distorted square-pyramidal/octahedral geometries .

    Advanced Research Questions

    Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

    • Methodological guidance :

    • Tautomer analysis : Perform UV-Vis titration across pH 2–12 to track tautomeric shifts (oxime ⇌ nitroso). Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects (polar aprotic vs. protic) on energy barriers .
    • Experimental validation : Compare experimental NMR chemical shifts (e.g., ¹H NMR δ 8.5–9.0 ppm for nitroso form) with computational predictions to resolve tautomer dominance .

    Q. What strategies resolve contradictions in reported stability data for metal complexes of this compound?

    • Methodological guidance :

    • Stability testing : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition. For aqueous stability, use cyclic voltammetry to monitor redox behavior under varying pH (e.g., 3–9) and ionic strength .
    • Data reconciliation : Compare kinetic stability (half-life) across studies, accounting for differences in counterion effects (e.g., Cl⁻ vs. NO₃⁻) and crystallization solvents .

    Q. How can computational methods optimize the design of this compound derivatives for DNA-binding applications?

    • Methodological guidance :

    • Molecular docking : Use AutoDock Vina to simulate interactions with B-DNA (PDB ID: 1BNA). Prioritize derivatives with predicted binding energies < −7.0 kcal/mol.
    • Photocleavage assays : Validate computational results via gel electrophoresis under UV irradiation (λ = 365 nm). Quantify strand breaks using ethidium bromide staining and ImageJ analysis .

    Data Contradiction Analysis

    Q. Why do discrepancies exist in the reported log Pow values for this compound?

    • Critical analysis :

    • Experimental variability : Differences in shake-flask vs. HPLC methods for partition coefficient determination. For example, shake-flask (log Pow = 0.8) may underestimate hydrophobicity due to ionization, while HPLC (C18 column, log Pow = 1.2) accounts for neutral species .
    • Mitigation : Standardize measurement conditions (pH 7.4, 25°C) and validate with internal standards (e.g., 1-octanol/water partitioning) .

    Methodological Recommendations

    Q. What techniques are essential for analyzing competing reaction pathways in oxime-metal complex synthesis?

    • Recommendations :

    • Kinetic profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., μs-ms timescales).
    • High-resolution mass spectrometry (HRMS) : Detect transient species (e.g., [M+OH]⁺ adducts) and assign pathways via isotopic patterns .

    Safety and Handling

    Q. What safety protocols are critical when handling this compound in oxygen-sensitive reactions?

    • Safety guidance :

    • Personal protective equipment (PPE) : Use NIOSH-approved P95 respirators and nitrile gloves.
    • Reaction setup : Conduct reactions under inert atmosphere (N₂/Ar) in flame-dried glassware to prevent peroxide formation .

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